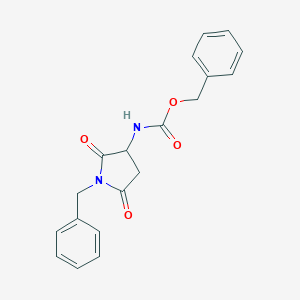

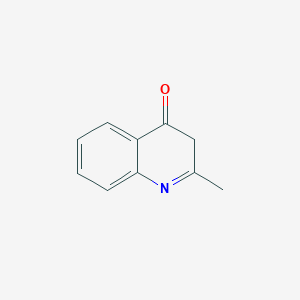

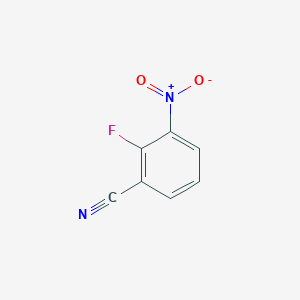

2-Fluoro-3-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrobenzonitrile and its analogues often involves multi-step chemical reactions, including halogenation, nitration, and cyanation processes. For instance, the preparation of similar compounds has been reported through reactions that start with the substitution of halogen groups by cyano groups, followed by nitration to introduce the nitro group at specific positions on the aromatic ring (Wilshire, 1967). Additionally, methods for synthesizing fluorinated benzonitriles often include the use of diazonium salts for introducing fluorine atoms into the aromatic ring (Patt & Patt, 2002).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitrobenzonitrile and its derivatives has been studied using various spectroscopic techniques. Investigations into the structure reveal how electron-withdrawing groups such as fluorine and nitro impact the electronic environment of the benzonitrile core. For example, studies on similar molecules have shown large dipole moments and structural determinations through spectroscopic methods, highlighting the influence of substituents on the phenyl ring's geometry and electronic properties (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

2-Fluoro-3-nitrobenzonitrile undergoes various chemical reactions due to the presence of reactive functional groups. It participates in electrophilic substitution reactions, where the nitro and cyano groups play a crucial role in directing the reaction pathway. The compound can serve as a precursor for the synthesis of heterocyclic compounds and other nitrogen-containing organic molecules through reactions like cyclization and nucleophilic substitution (Jeffrey, McClintock, & Haley, 2008).

Physical Properties Analysis

The physical properties of 2-Fluoro-3-nitrobenzonitrile, such as melting point, solubility, and crystal structure, are influenced by its molecular geometry and the presence of substituents. Detailed analysis of similar fluorinated compounds provides insights into how fluorination affects solubility, thermal stability, and crystalline form, which are critical for its application in material science and pharmaceutical synthesis (Naveen et al., 2006).

科学的研究の応用

Synthetic Utility and Chemical Interactions

2-Fluoro-3-nitrobenzonitrile serves as a crucial intermediate in the synthesis of complex molecules and in the study of chemical reactions. For instance, it has been used in the preparation of 2-Fluoro-5-nitrobenzonitrile, highlighting its role in reactions with amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resultant N-(2-cyano-4-nitrophenyl) derivatives offer insights into the structural dynamics of these compounds (Wilshire, 1967).

Applications in Imaging Studies

Its derivatives are pivotal in developing imaging agents for positron emission tomography (PET), illustrating the compound's role in biophysical research. The synthesis of the radiotracer [(18)F]FPEB, which targets the metabotropic glutamate subtype 5 receptor (mGluR5), exemplifies this application. The research underscores efforts to adapt the synthesis of this tracer for routine clinical research, demonstrating the compound's utility in neuroscience and pharmacology (Lim et al., 2014).

Catalysis and Reaction Mechanisms

The compound's role extends into catalysis, where it participates in the aromatic nucleophilic substitution of fluoride by piperidine, revealing insights into the mechanisms of lactam vs. lactim tautomers in catalysis. This study contributes to our understanding of catalyst efficiency and the kinetics of chemical transformations (Loppinet-Serani et al., 1998).

Thermophysical Properties

Investigations into the thermophysical properties of nitrobenzonitriles, including 2-Fluoro-3-nitrobenzonitrile, provide valuable data on the behavior of these compounds under varying temperatures. This research is vital for understanding the material properties of these compounds, which can inform their storage, handling, and application in various industrial processes (Jiménez et al., 2002).

Structural and Electronic Properties

Energetic studies on monofluorobenzonitriles, including 2-Fluoro-3-nitrobenzonitrile, delve into their structural and electronic properties. Such research elucidates the molecular dynamics and interactions underlying these compounds' reactivity and stability, providing insights into their potential applications in electronic materials and molecular engineering (Ribeiro da Silva et al., 2012).

Safety And Hazards

特性

IUPAC Name |

2-fluoro-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCVWZUYSBZIKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632615 |

Source

|

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-nitrobenzonitrile | |

CAS RN |

1214328-20-7 |

Source

|

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)